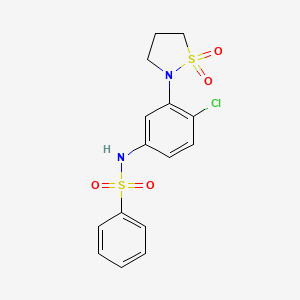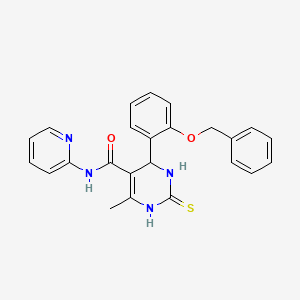
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structural profile, making it an intriguing subject of study in various scientific fields. Its molecular framework combines aromatic systems, a pyrimidine ring, and a thioxo group, each of which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step procedures that start with commercially available materials. Common starting materials include substituted benzaldehydes, pyridine derivatives, and thiourea. Key steps typically involve:
Condensation reactions to form intermediate compounds.
Cyclization to construct the pyrimidine ring.
Subsequent functionalization to attach the benzyloxy and pyridinyl groups.
Industrial Production Methods: Industrial-scale synthesis would require optimizing reaction conditions for yield and purity. This often means employing catalysts, varying solvent systems, and controlling temperature and pH. Techniques such as continuous flow chemistry might be utilized for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which might target the benzylic position or the thioxo group.
Reduction: Reduction typically affects the pyrimidine ring or the nitrogens within its structure.
Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution reactions due to their activated state.
Common Reagents and Conditions:
Oxidizing agents: like KMnO4, CrO3.
Reducing agents: such as NaBH4, LiAlH4.
Substitution conditions: often involve reagents like halogens or nucleophiles.
Major Products:
Oxidation: can yield sulfoxide or sulfone derivatives.
Reduction: might generate dihydro derivatives.
Substitution: leads to a variety of substituted aromatic products.
Wissenschaftliche Forschungsanwendungen
The applications of this compound are diverse:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor due to its pyrimidine ring.
Medicine: Investigated for antimicrobial and anti-cancer properties.
Industry: Utilized in material sciences for creating novel organic materials.
Wirkmechanismus
The mechanism involves interaction with specific molecular targets:
Enzymes: Binding to active sites, altering enzyme activity.
Pathways: Modulating signaling pathways critical in disease progression. Its effects are exerted through non-covalent interactions, including hydrogen bonding and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrimidine derivatives, 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific functional groups which enhance its reactivity and interaction capabilities. Similar compounds include:
6-methyl-2-thiouracil: Similar in having a methyl and a thiol group but lacks the extended aromatic systems.
N-(pyridin-2-yl)-6-methyl-4-phenyl-2-thioxopyrimidine: Shares the pyridine and thioxo functionalities but varies in other substituents.
There's so much to explore with such a versatile compound
Eigenschaften
IUPAC Name |
6-methyl-4-(2-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-13-7-8-14-25-20)22(28-24(31)26-16)18-11-5-6-12-19(18)30-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLSBSAPWHQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2648767.png)
![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)
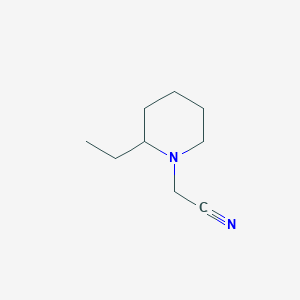
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B2648778.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)
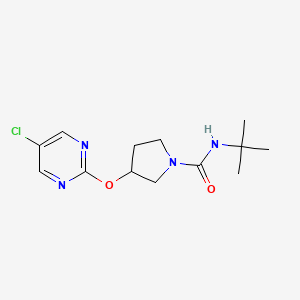
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2648781.png)
![N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2648783.png)

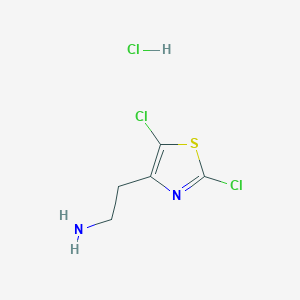
![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2648787.png)
